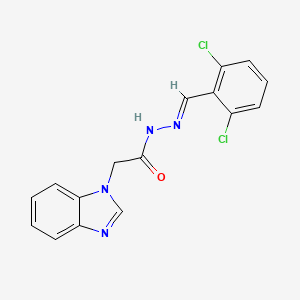![molecular formula C11H15Cl2NO2 B5693127 2,2'-[(3,4-dichlorobenzyl)imino]diethanol](/img/structure/B5693127.png)
2,2'-[(3,4-dichlorobenzyl)imino]diethanol
Übersicht
Beschreibung
2,2'-[(3,4-dichlorobenzyl)imino]diethanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a chelating agent that can form stable complexes with metal ions, making it useful in many chemical and biological processes.
Wissenschaftliche Forschungsanwendungen
2,2'-[(3,4-dichlorobenzyl)imino]diethanol has been extensively studied for its potential applications in various fields of scientific research. One area of interest is its use as a chelating agent in metal ion detection and quantification. The compound forms stable complexes with metal ions such as copper, zinc, and nickel, making it useful in analytical chemistry.
Another area of research is its potential as a corrosion inhibitor. The compound has been shown to inhibit the corrosion of metals such as steel and aluminum in acidic environments. This property makes it useful in the development of protective coatings for metal surfaces.
Wirkmechanismus
The mechanism of action of 2,2'-[(3,4-dichlorobenzyl)imino]diethanol involves the formation of stable complexes with metal ions. The compound contains two hydroxyl groups and a nitrogen atom, which can coordinate with metal ions to form chelate complexes. These complexes are stable and can be used in various chemical and biological processes.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 2,2'-[(3,4-dichlorobenzyl)imino]diethanol. However, studies have shown that the compound has low toxicity and does not cause significant harm to living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,2'-[(3,4-dichlorobenzyl)imino]diethanol in lab experiments is its ability to form stable complexes with metal ions. This property makes it useful in various analytical chemistry applications. However, one limitation is that the compound is not readily available in large quantities, making it challenging to use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for research on 2,2'-[(3,4-dichlorobenzyl)imino]diethanol. One area of interest is its potential as a drug delivery agent. The compound's ability to form stable complexes with metal ions could be useful in developing targeted drug delivery systems.
Another area of research is its potential as a corrosion inhibitor in the oil and gas industry. The compound's ability to inhibit corrosion could be useful in developing more effective and environmentally friendly corrosion inhibitors.
In conclusion, 2,2'-[(3,4-dichlorobenzyl)imino]diethanol is a chemical compound with potential applications in various fields of scientific research. Its ability to form stable complexes with metal ions makes it useful in analytical chemistry, corrosion inhibition, and potentially drug delivery. Further research is needed to explore its full potential in these areas.
Eigenschaften
IUPAC Name |
2-[(3,4-dichlorophenyl)methyl-(2-hydroxyethyl)amino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2NO2/c12-10-2-1-9(7-11(10)13)8-14(3-5-15)4-6-16/h1-2,7,15-16H,3-6,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYOXGSDQLJFDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN(CCO)CCO)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,4-Dichlorophenyl)methyl-(2-hydroxyethyl)amino]ethanol | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl [(4-ethoxyphenyl)sulfonyl]carbamate](/img/structure/B5693060.png)





![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5693091.png)
![4-[allyl(methylsulfonyl)amino]-N-cyclohexylbenzamide](/img/structure/B5693098.png)

![1-methyl-4-[(3,5,6-trimethyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B5693135.png)


![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B5693143.png)